molecular formula C9H11ClN2O2 B1470322 2-(aminooxy)-N-(4-chlorophenyl)propanamide CAS No. 733681-55-5

2-(aminooxy)-N-(4-chlorophenyl)propanamide

Cat. No. B1470322
CAS RN: 733681-55-5
M. Wt: 214.65 g/mol
InChI Key: IZTOAUDNQNSJDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included in this analysis .

Scientific Research Applications

Anticonvulsant Studies

Research has shown that compounds similar to 2-(aminooxy)-N-(4-chlorophenyl)propanamide, specifically N-Benzyl-3-[(chlorophenyl)amino]propanamides, demonstrate promising anticonvulsant properties. These compounds were synthesized and tested in various seizure models in mice, showing significant potential in treating generalized seizures. Their ortho and para isomers were found to be more potent than standard drugs like phenytoin and valproate, with favorable therapeutic indices and relative safety in acute toxicity studies (Idris, Ayeni, & Sallau, 2011).

Nonlinear Optical Material

N-(2-Chlorophenyl)-(1-propanamide), closely related to the compound , has been investigated for its applications in organic electro-optic and non-linear optical materials. Single crystals of this compound were grown and characterized using various techniques, such as UV-Vis, IR, NMR, and powder XRD. Its second harmonic generation (SHG) signal was measured, indicating potential applications in optics (Prabhu & Rao, 2000); (Prabhu et al., 2001).

Synthesis and Characterization

The synthesis of various derivatives of chlorophenyl propanamides has been a subject of study, yielding compounds with interesting properties. For instance, N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a chlorine-containing ibuprofen derivative, was synthesized and characterized, highlighting the diversity of applications these compounds can have in pharmaceuticals and materials science (Manolov et al., 2022).

Antimicrobial Properties

Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment have been synthesized, showing notable antibacterial and antifungal activity. This highlights the potential use of chlorophenyl propanamides in developing new antimicrobial agents (Baranovskyi et al., 2018).

Structural and Optical Properties

The structural, dielectric, and optical properties of N-(2 Chlorophenyl)-(1-propanamide) crystals were extensively studied. Their analysis through FT-IR, FT-Raman, UV–Vis spectral studies, and dielectric studies provides insights into their potential applications in various technological fields (Srinivasan et al., 2006).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often referred to for this information .

Future Directions

This involves discussing potential applications of the compound and areas for future research. This could include potential uses in medicine, industry, or research .

properties

IUPAC Name

2-aminooxy-N-(4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6(14-11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTOAUDNQNSJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminooxy)-N-(4-chlorophenyl)propanamide

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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